4-Nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone
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Overview
Description
4-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone is a complex organic compound with the molecular formula C17H15N5O2S and a molecular weight of 353.405 g/mol
Preparation Methods
The synthesis of 4-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone typically involves the reaction of 4-nitrobenzaldehyde with 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazine under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with target molecules, leading to changes in their structure and function . These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells .
Comparison with Similar Compounds
4-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone can be compared with other similar compounds, such as:
- 4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-D]pyrimidin-4-yl)hydrazone : This compound has a similar structure but with a tert-pentyl group, which may result in different chemical and biological properties .
- Thieno[2,3-D]pyrimidines containing a 1,2,3-triazole ring : These compounds have a different ring structure and are studied for their anticancer activities .
The uniqueness of 4-Nitrobenzaldehyde 5,6,7,8-tetrahydro1
Properties
CAS No. |
293764-58-6 |
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Molecular Formula |
C17H15N5O2S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H15N5O2S/c23-22(24)12-7-5-11(6-8-12)9-20-21-16-15-13-3-1-2-4-14(13)25-17(15)19-10-18-16/h5-10H,1-4H2,(H,18,19,21)/b20-9+ |
InChI Key |
RKIPDJPEXQBYAT-AWQFTUOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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